molecular formula C15H22N4O3S B5574936 (4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5574936
M. Wt: 338.4 g/mol
InChI Key: BZJVOYSPRXYBDO-OLZOCXBDSA-N
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Description

(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14126175 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The scientific research related to this compound primarily focuses on the synthesis of pyrazine derivatives and their reactions in various chemical environments. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient catalyst for the synthesis of pyrazine derivatives in water, highlighting its utility in green chemistry protocols due to mild reaction conditions and high yields (Khazaei et al., 2015). Similarly, studies on tetrafluoroterephthalic acid forming novel crystals with a series of N-containing heterocycles, including pyrazine, underscore the importance of hydrogen bonds and weak intermolecular interactions in the formation of supramolecular structures (Wang et al., 2014).

Biological and Medicinal Applications

Research on pyrazole derivatives, closely related to the compound of interest, has shown significant biological activity. For example, synthetic studies on fused pyrazoles and their ethoxyphthalimide derivatives have led to compounds that exhibit antimicrobial and antiviral properties, demonstrating the potential for therapeutic applications (Joshi et al., 2010).

Material Science and Energetic Materials

In the realm of material science, polycyclic N-oxides based on pyrazine derivatives have been developed to exhibit excellent explosive properties while maintaining low mechanical sensitivities. This research highlights the compound's potential in creating energetic materials that are both powerful and safe (Snyder et al., 2019).

Properties

IUPAC Name

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-18-6-7-19(13-9-23(21,22)8-12(13)18)15(20)14-10-4-2-3-5-11(10)16-17-14/h12-13H,2-9H2,1H3,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJVOYSPRXYBDO-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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